1-(2-nitrobenzoyl)-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Nitrobenzoyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a triazole ring substituted with a nitrobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-nitrobenzoyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 2-nitrobenzoyl chloride with 1H-1,2,4-triazol-3-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Nitrobenzoyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 1-(2-Aminobenzoyl)-1H-1,2,4-triazol-3-amine.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Nitrobenzoyl)-1H-1,2,4-triazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 1-(2-nitrobenzoyl)-1H-1,2,4-triazol-3-amine exerts its effects is primarily through its interactions with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial activity . The triazole ring can also interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
1-(2-Nitrobenzoyl)-1H-1,2,4-triazole: Similar structure but lacks the amine group.
2-Nitrobenzoyl-1H-1,2,4-triazole: Similar but with different substitution pattern on the triazole ring.
Uniqueness: 1-(2-Nitrobenzoyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of both the nitrobenzoyl and triazole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(3-amino-1,2,4-triazol-1-yl)-(2-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O3/c10-9-11-5-13(12-9)8(15)6-3-1-2-4-7(6)14(16)17/h1-5H,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEBVUNWOXSMMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N2C=NC(=N2)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.